3-(5,6-Dichloro-2-Oxobenzo[d]oxazol-3(2h)-Yl)propanoic Acid
Overview
Description
GSK180 is a potent and selective competitive inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme involved in tryptophan metabolism, with an IC50 of ~6 nM.
Scientific Research Applications
Vibrational Spectroscopy Studies
- Molecular Structure Analysis : The molecular structure and vibrational frequencies of derivatives of 3-(5,6-Dichloro-2-Oxobenzo[d]oxazol-3(2h)-Yl)propanoic Acid have been studied using both Hartree-Fock and density functional theory methods. These studies provide insights into the compound's stable conformers and harmonic vibrations, useful in spectroscopy and molecular structure analysis (Arslan, Algül, & Onkol, 2008).
Structural Characterization
- Single Crystal Analysis : Derivatives of this compound have been structurally characterized through various techniques including IR, 1H NMR, and X-ray diffraction. This is vital for understanding the compound's potential in materials science and chemistry (Yan Shuang-hu, 2014).
Synthesis Methods
- Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of biologically active compounds, highlighting its significance in pharmaceutical research and chemical synthesis (M. M. Orlinskii, 1996).
Spectral Studies
- Vibrational Spectra Interpretation : Theoretical vibrational spectra of similar compounds have been interpreted, aiding in the understanding of their molecular geometry and providing a foundation for further chemical and pharmaceutical research (H. Arslan, Algul, & Duendar, 2007).
Chemical Degradation Studies
- Role in Degradation Processes : Studies on the degradation of related chlorophenolic compounds in advanced oxidation processes for wastewater treatment reveal the potential environmental applications of derivatives of this compound (Yunfu. Sun & J. Pignatello, 1993).
Chemical Binding and Antiproliferative Activity
- DNA Binding and Antiproliferative Activity : Derivatives have been used in the synthesis of new platinum complexes, which show potential in DNA binding and anticancer activities. This highlights the compound's potential in developing new therapeutic agents (C. Riccardi et al., 2019).
Natural Product Synthesis
- Natural Product Isolation : It has been isolated as a natural product from certain cyanobacteria, showcasing its occurrence in nature and potential for natural product chemistry (A. Wright, Papendorf, & König, 2005).
properties
IUPAC Name |
3-(5,6-dichloro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO4/c11-5-3-7-8(4-6(5)12)17-10(16)13(7)2-1-9(14)15/h3-4H,1-2H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGAKMWKMLYGJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC(=O)N2CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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